molecular formula C20H25N3O2 B3830354 N'-[4-(diethylamino)benzylidene]-4-ethoxybenzohydrazide

N'-[4-(diethylamino)benzylidene]-4-ethoxybenzohydrazide

Cat. No. B3830354
M. Wt: 339.4 g/mol
InChI Key: RPHBNDBBGOHEFZ-RCCKNPSSSA-N
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Description

The compound is a derivative of benzaldehyde, specifically a Schiff base. Schiff bases are typically formed by the condensation of an amine and a carbonyl compound, and they have a characteristic C=N bond .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often adopt an E-configuration about the C=N double bond .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of reactions, including ring closure, cycloaddition, and replacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N’-[4-(diethylamino)benzylidene]-4-ethoxybenzohydrazide” would depend on its exact structure. Similar compounds have been found to have interesting optical properties .

Mechanism of Action

The mechanism of action of Schiff bases can vary widely depending on their structure and the context in which they are used. They are known to have biological activities such as antimicrobial, antitumor, and herbicidal properties .

Future Directions

Schiff bases and their derivatives are a topic of ongoing research due to their interesting properties and potential applications. Future research might explore new synthesis methods, investigate their properties in more detail, or develop new applications for these compounds .

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-23(5-2)18-11-7-16(8-12-18)15-21-22-20(24)17-9-13-19(14-10-17)25-6-3/h7-15H,4-6H2,1-3H3,(H,22,24)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHBNDBBGOHEFZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-ethoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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